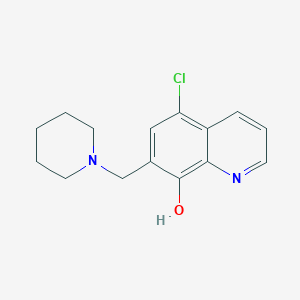

5-chloro-7-(1-piperidinylmethyl)-8-quinolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is also known as Mepitriflufenpyr . It is a synthetic compound with the chemical formula C₁₇H₁₅ClF₃N₅ . It was previously used as a fungicide, but is now considered obsolete .

Molecular Structure Analysis

The molecular structure of “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is complex, with a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . The compound has a molar refractivity of 40.23 .Physical And Chemical Properties Analysis

The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” has a number of physical and chemical properties that may be relevant to its biological activity. It has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein, which is often involved in drug resistance . The compound has a Log Po/w (iLOGP) of 1.67, indicating its lipophilicity . It is soluble in water .Aplicaciones Científicas De Investigación

Antipsychotic Potential

5-Chloro-7-(1-piperidinylmethyl)-8-quinolinol is structurally related to aripiprazole, a novel antipsychotic with partial agonist activity at dopamine D2 receptors. Aripiprazole has been found to bind with high affinity to recombinant human 5-HT(1A) receptors, displaying potent, partial agonism. This interaction with 5-HT(1A) receptors contributes to aripiprazole's efficacy against symptoms of schizophrenia, suggesting potential psychiatric applications for structurally related compounds like 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol (Jordan et al., 2002).

Corrosion Inhibition

Research on derivatives of 8-hydroxyquinoline, a compound related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown significant anti-corrosion properties. Specifically, 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol, a derivative, demonstrated high inhibition efficiency for mild steel corrosion in acidic media, suggesting applications in materials science and engineering (Douche et al., 2020).

Antimicrobial and Metal Chelation Properties

Another derivative, 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline, has been investigated for its antimicrobial activity and ability to form metal chelates. This suggests potential use in the development of new antimicrobial agents and in applications requiring metal ion chelation, such as in analytical chemistry and environmental remediation (Patel & Vohra, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, such as 5-chloro-7-iodo-8-quinolinol, has been elucidated through X-ray analysis. Such studies provide valuable insights into the physical and chemical properties of these compounds, informing their practical applications in various scientific fields (Kashino & Haisa, 1973).

Novel Synthetic Compounds with Anticancer Activity

Research into 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound structurally related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown that it induces lung carcinoma cell death, highlighting the potential for such compounds in cancer therapy. The anticancer activity was associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKUNQQLSAJNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)